

2-Nitrotoluene solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrotoluene

Cat. No.: B127304

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An In-depth Technical Guide to the Solubility of **2-Nitrotoluene** in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-nitrotoluene** in aqueous and organic media. The information compiled herein is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who require precise solubility data for process development, formulation, and safety assessments.

Quantitative Solubility Data

The solubility of **2-nitrotoluene** is a critical parameter in its handling, application, and environmental fate. Below are tabulated quantitative data on its solubility in water and a range of common organic solvents.

Solubility in Water

The solubility of **2-nitrotoluene** in water is generally low and exhibits a slight temperature dependence.

Temperature (°C)	Solubility (g/L)	Reference
20	0.44	[1]
20	0.609	[2]
25	0.72	[3]
30	0.652	[4][5]
30	0.61 (g/100mL)	[1][6]

Solubility in Organic Solvents

2-Nitrotoluene exhibits a wide range of solubility in organic solvents, from being miscible in some to sparingly soluble in others. The following table summarizes available quantitative data at 25°C.

Solvent	Solubility (g/L) at 25°C	Qualitative Solubility	Reference
Acetone	1099.32	Soluble	[3][7]
Acetonitrile	1187.0	-	[3]
Benzene	-	Soluble	[1][2][5][6][7][8]
n-Butanol	119.55	-	[3]
Carbon Tetrachloride	128.15	Soluble	[2][3]
Chloroform	1184.6	Soluble	[1][2][3][6][7][8]
Cyclohexane	74.27	-	[3]
Dichloromethane	1442.54	-	[3]
Diethyl Ether	-	Miscible	[1][2][6][8][9][10]
Ethanol	143.38	Miscible	[1][2][3][6][8][9][10]
Ethyl Acetate	1087.81	-	[3]
n-Hexane	36.7	-	[3]
Methanol	163.88	Soluble	[3][11]
Petroleum Ether	-	Soluble	[1][2][5][6]
Toluene	395.02	-	[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following protocols outline standardized methods for measuring the solubility of a compound like **2-nitrotoluene** in both water and organic solvents.

OECD Guideline 105: Water Solubility

For determining the solubility of substances in water, the OECD Guideline 105 is an internationally recognized standard. It describes two primary methods: the Flask Method and the Column Elution Method.

Flask Method (Shake-Flask Technique)

This method is suitable for substances with a solubility above 10^{-2} g/L and is considered a reliable technique for determining equilibrium solubility.

- Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
- Apparatus:
 - Constant temperature bath or shaker.
 - Flasks with stoppers.
 - Centrifuge or filtration apparatus.
 - Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometry).
- Procedure:
 - An excess amount of **2-nitrotoluene** is added to a known volume of water in a flask.
 - The flask is tightly stoppered and agitated in a constant temperature bath. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification.
 - Equilibration time can vary and should be determined experimentally; often, 24 to 48 hours is sufficient.
 - After equilibration, the mixture is allowed to stand to let undissolved material settle.
 - A sample of the supernatant is carefully withdrawn.
 - The solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes and adsorption of the solute onto the filter material.

- The concentration of **2-nitrotoluene** in the clear aqueous phase is determined using a validated analytical method.

Column Elution Method

This method is suitable for substances with a solubility below 10^{-2} g/L.

- Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until it becomes constant, representing the saturation solubility.
- Apparatus:
 - Jacketed column with a temperature control system.
 - Metering pump for constant flow.
 - Inert support material (e.g., glass beads, silica gel).
 - Fraction collector.
 - Analytical instrumentation.
- Procedure:
 - The support material is coated with an excess of **2-nitrotoluene**.
 - The coated support is packed into the column.
 - Water is pumped through the column at a low flow rate to ensure equilibrium is reached.
 - Fractions of the eluate are collected at regular intervals.
 - The concentration of **2-nitrotoluene** in each fraction is determined.
 - A plateau in the concentration versus time plot indicates that saturation has been reached. The solubility is the average of the concentrations in the plateau region.

Isothermal Saturation Method for Organic Solvents

This method is a common and reliable approach for determining the solubility of a solid or liquid solute in an organic solvent. It is analogous to the shake-flask method for water solubility.

- Principle: A supersaturated solution of the solute in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined.
- Apparatus:
 - Thermostatic shaker or magnetic stirrer with a hot/cold plate.
 - Sealed vials or flasks.
 - Syringe filters (Teflon or other solvent-resistant material).
 - Analytical balance.
 - Volumetric glassware.
 - Analytical instrumentation (e.g., GC, HPLC).
- Procedure:
 - An excess amount of **2-nitrotoluene** is added to a known volume or mass of the organic solvent in a sealable vial.
 - The vial is sealed to prevent solvent evaporation and placed in a thermostatic shaker or on a magnetic stirrer with temperature control.
 - The mixture is agitated for a sufficient time to reach equilibrium. This can range from a few hours to several days depending on the solvent and solute.
 - Once equilibrium is reached, agitation is stopped, and the undissolved **2-nitrotoluene** is allowed to settle.
 - A sample of the clear supernatant is carefully withdrawn using a syringe.

- The sample is immediately filtered through a solvent-compatible syringe filter to remove any remaining solid particles.
- The filtered saturated solution is then accurately diluted with the same solvent.
- The concentration of **2-nitrotoluene** in the diluted solution is determined by a suitable and validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The original solubility is then calculated by taking the dilution factor into account.

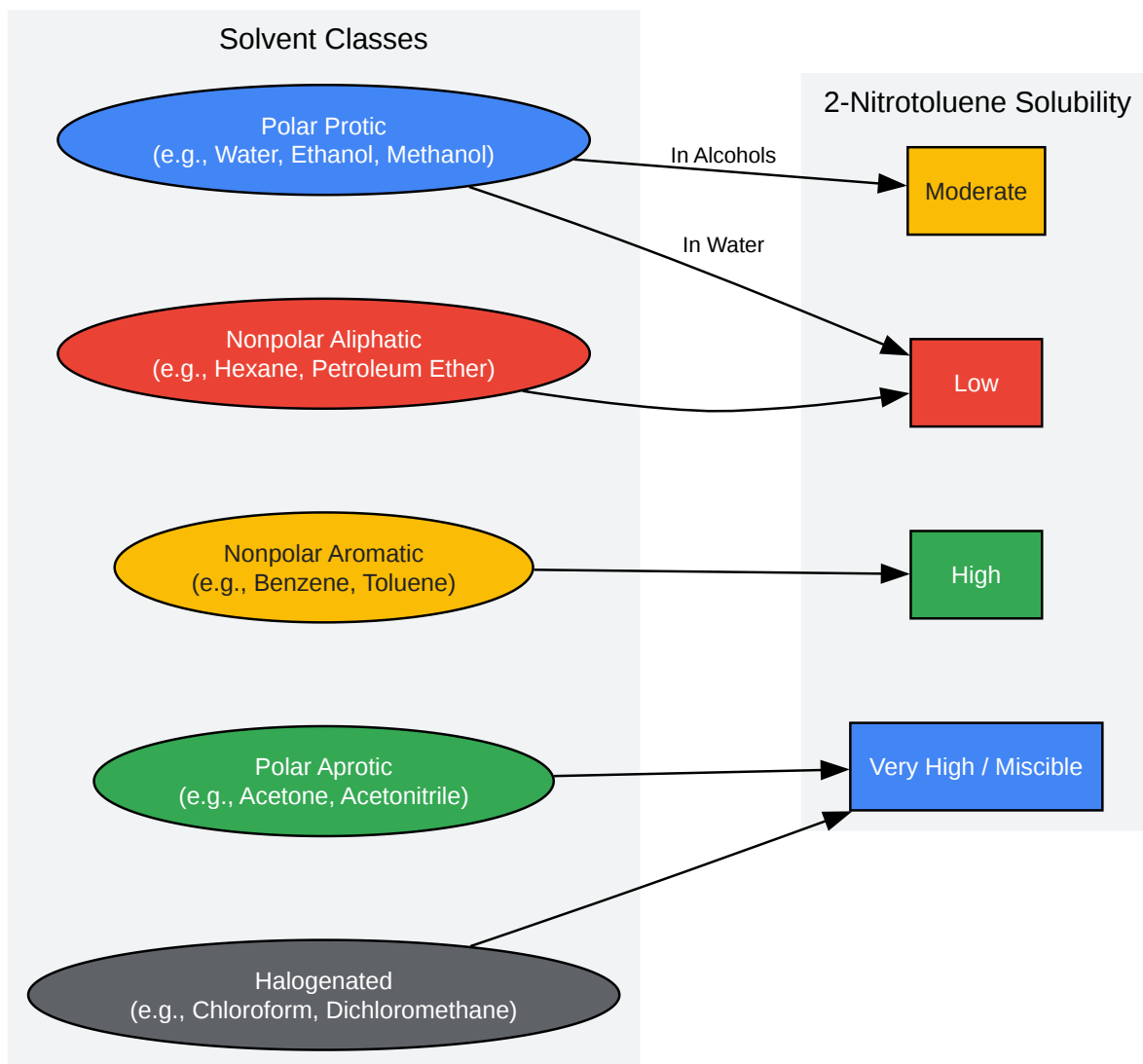
Gravimetric Method (Alternative for Non-volatile Solutes)

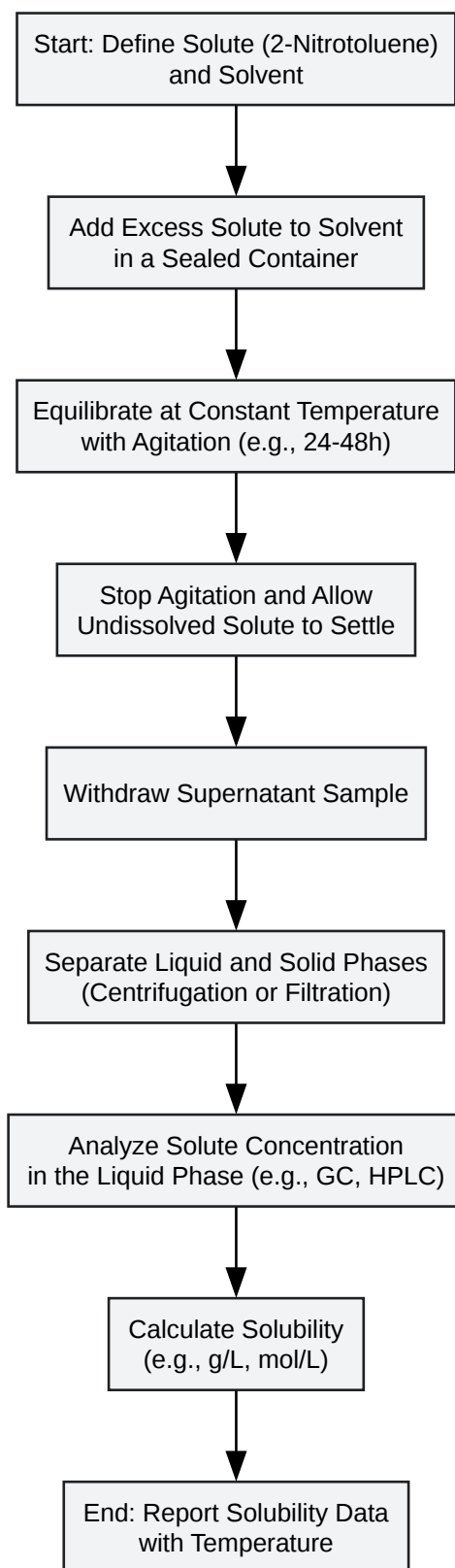
For non-volatile solutes, a gravimetric method can be employed.

- Procedure:
 - A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container.
 - The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).
 - The container with the dried residue (solute) is weighed again.
 - The mass of the dissolved solute is determined by the difference in weight.
 - The solubility can then be expressed as g of solute per 100 g of solvent or other appropriate units.

Visualization of Solubility Relationships

The following diagrams illustrate the logical relationships in the solubility of **2-nitrotoluene** and a general workflow for its experimental determination.





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- To cite this document: BenchChem. [2-Nitrotoluene solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127304#2-nitrotoluene-solubility-in-water-and-organic-solvents]

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